

Molecular weight and formula of 1-Cyclopentene-1-carboxaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Cyclopentene-1-carboxaldehyde

Cat. No.: B1583906

[Get Quote](#)

An In-Depth Technical Guide to **1-Cyclopentene-1-carboxaldehyde**: Properties, Synthesis, and Applications

Introduction

1-Cyclopentene-1-carboxaldehyde is a cyclic organic compound featuring a five-membered ring with a conjugated aldehyde functional group. This α,β -unsaturated aldehyde is a versatile synthetic intermediate, valued by researchers and chemists for its dual reactivity. The electrophilic nature of both the carbonyl carbon and the β -vinylic carbon allows for a wide array of chemical transformations, making it a key building block in the synthesis of more complex molecular architectures, including natural products and pharmaceutical agents. This guide provides a comprehensive overview of its core properties, spectroscopic signature, synthesis, reactivity, and applications, tailored for professionals in chemical research and drug development.

Core Molecular Profile

The fundamental identity and physical characteristics of **1-Cyclopentene-1-carboxaldehyde** are summarized below. These properties are essential for its handling, characterization, and application in a laboratory setting.

Table 1: Chemical Identifiers and Properties

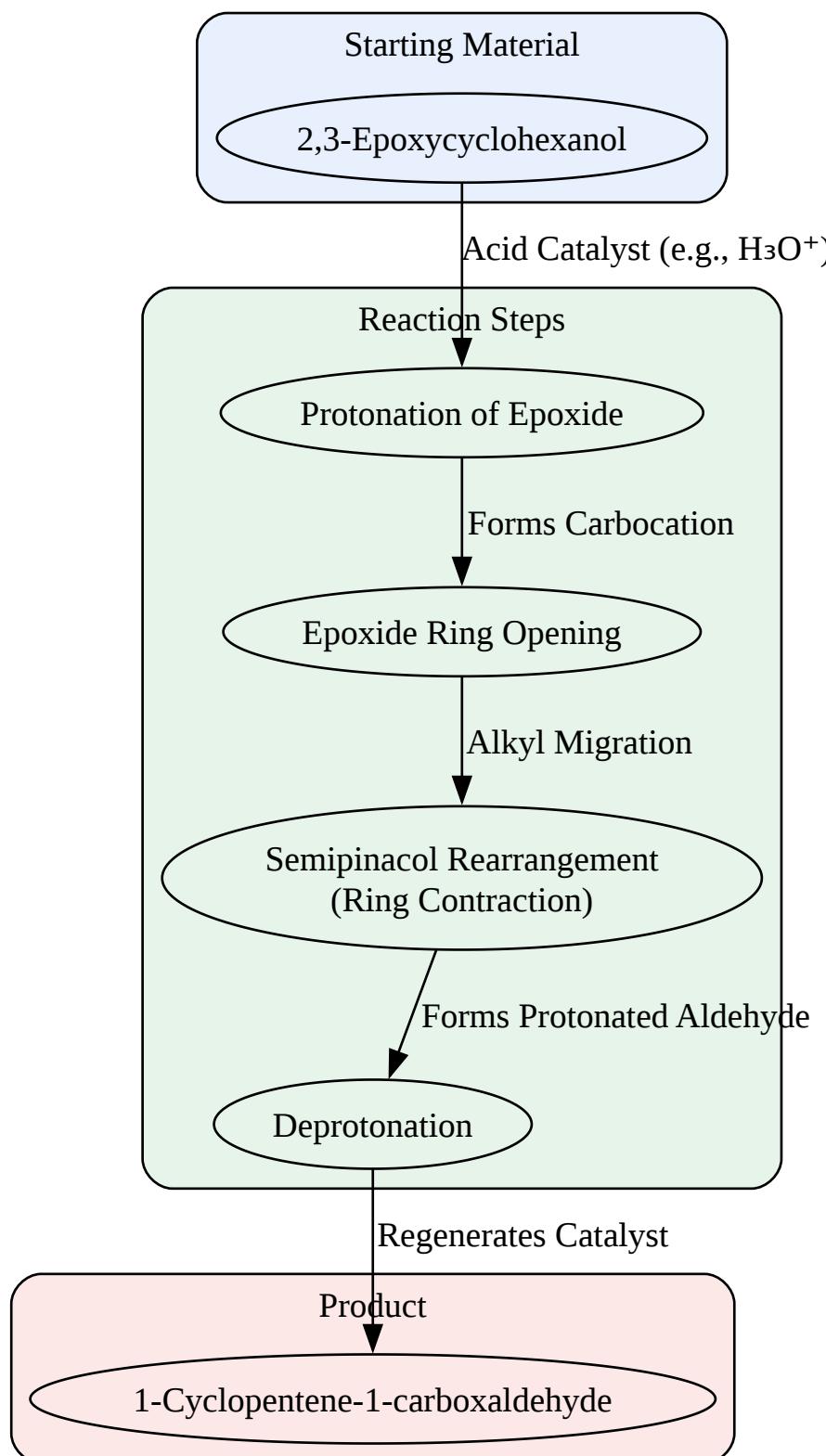
Property	Value	Source
IUPAC Name	cyclopent-1-ene-1-carbaldehyde	[1]
Synonyms	1-Formyl-1-cyclopentene	
CAS Number	6140-65-4	[1] [2] [3]
Molecular Formula	C ₆ H ₈ O	[1] [2] [3]
Molecular Weight	96.13 g/mol	[1]
Monoisotopic Mass	96.1271 Da	[2]
Appearance	Colorless to light yellow/orange clear liquid	
Storage Conditions	Store in freezer (-20°C) under an inert atmosphere	
InChI Key	RALDHUZFXJKFQB- UHFFFAOYSA-N	[2]

| SMILES | C1CC=C(C1)C=O | [\[1\]](#) |

Spectroscopic Characterization

Accurate structural confirmation of **1-Cyclopentene-1-carboxaldehyde** relies on standard spectroscopic techniques. The combination of its alkene and aldehyde functionalities results in a distinct spectral signature.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is characterized by several key signals: a downfield singlet for the aldehydic proton (CHO), a signal in the vinylic region for the C=CH proton, and multiple signals in the aliphatic region corresponding to the two allylic protons and the two saturated methylene protons of the cyclopentene ring.
- **¹³C NMR Spectroscopy:** The carbon spectrum will prominently feature a signal for the carbonyl carbon of the aldehyde at the low-field end.[\[4\]](#) Additional signals will correspond to


the two sp^2 -hybridized carbons of the double bond and the two distinct sp^3 -hybridized carbons of the ring.[4]

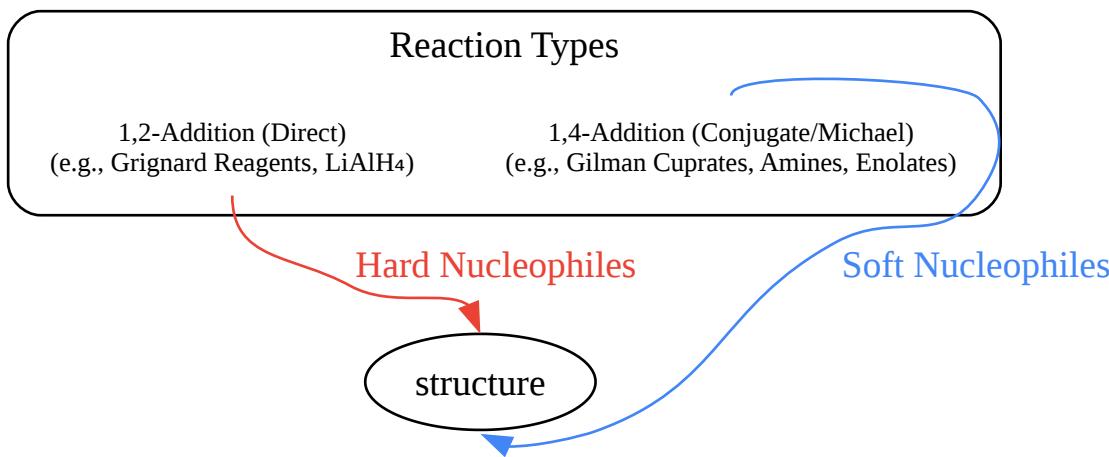
- Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band will be observed for the C=O stretching vibration of the conjugated aldehyde. Another characteristic band will appear for the C=C stretching of the alkene.
- Mass Spectrometry (MS): In mass spectrometry, the molecule will show a molecular ion peak corresponding to its molecular weight.[1] Common fragmentation patterns may include the loss of the formyl radical (CHO) or other small neutral molecules.

Synthesis and Mechanism

While several methods exist for the synthesis of cyclopentene derivatives, a notable and mechanistically insightful route to **1-Cyclopentene-1-carboxaldehyde** involves the acid-catalyzed ring contraction of 2,3-epoxycyclohexanols.[5] This transformation proceeds via a semipinacol-type rearrangement and provides an efficient pathway to the target compound from readily available starting materials.

Conceptual Workflow: Synthesis via Ring Contraction

[Click to download full resolution via product page](#)


Caption: Conceptual workflow for the synthesis of **1-Cyclopentene-1-carboxaldehyde**.

Detailed Experimental Protocol (Illustrative)

- Reaction Setup: To a solution of cis-2,3-epoxycyclohexanol in a suitable solvent (e.g., diethyl ether or THF) in a round-bottom flask equipped with a magnetic stirrer, add a catalytic amount of a Lewis or Brønsted acid (e.g., $\text{BF}_3 \cdot \text{OEt}_2$ or p-toluenesulfonic acid) at 0°C .
- Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **1-Cyclopentene-1-carboxaldehyde**.

Chemical Reactivity and Synthetic Utility

The synthetic value of **1-Cyclopentene-1-carboxaldehyde** stems from the reactivity of its α,β -unsaturated aldehyde moiety. This system has three primary electrophilic sites, allowing for selective chemical attack by various nucleophiles.

[Click to download full resolution via product page](#)

Caption: Key electrophilic sites and modes of nucleophilic attack.

- 1,2-Addition: Hard, non-stabilized nucleophiles such as Grignard reagents or organolithium compounds preferentially attack the highly electrophilic carbonyl carbon. Subsequent workup yields allylic alcohols. Reductants like sodium borohydride also reduce the aldehyde to the corresponding alcohol.
- 1,4-Conjugate (Michael) Addition: Softer, stabilized nucleophiles, including Gilman cuprates, enolates, amines, and thiols, favor addition to the β -carbon. This reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation, extending the molecular framework.
- Cycloaddition Reactions: The electron-deficient double bond can act as a dienophile in Diels-Alder reactions, allowing for the construction of complex bicyclic systems.

Applications in Research and Drug Development

While **1-Cyclopentene-1-carboxaldehyde** itself may not be a final drug product, its structural motif is of significant interest to medicinal chemists. The rigid cyclopentene ring serves as a valuable scaffold for orienting functional groups in three-dimensional space to interact with biological targets.

The saturated analog, cyclopentanecarboxaldehyde, is a known intermediate in the synthesis of potent therapeutic agents, such as JAK inhibitors for myeloproliferative diseases and diketopiperazines that act as selective oxytocin antagonists.^[6] Similarly, derivatives of cyclopentene carboxylic acid have been investigated as thromboxane A2 receptor antagonists and voltage-gated sodium channel inhibitors.^[7] The α,β -unsaturated system in **1-Cyclopentene-1-carboxaldehyde** offers additional synthetic handles for covalent modification of protein targets or for building further molecular complexity, positioning it as a powerful starting material for the discovery of new bioactive molecules.

Safety and Handling

1-Cyclopentene-1-carboxaldehyde is a reactive chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 2: GHS Hazard Information

Pictogram	Code	Hazard Statement
	H226	Flammable liquid and vapor
	H302	Harmful if swallowed
	H315	Causes skin irritation
	H319	Causes serious eye irritation
	H335	May cause respiratory irritation

(Source: Aggregated GHS information from multiple suppliers)[1]

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[8]
- Handling: Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[8] Avoid inhalation of vapors and contact with skin and eyes.[8]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically in a freezer under an inert atmosphere to prevent polymerization and oxidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Cyclopentene-1-carboxaldehyde | C₆H₈O | CID 138672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Cyclopentene-1-carboxaldehyde [webbook.nist.gov]
- 3. lookchem.com [lookchem.com]
- 4. spectrabase.com [spectrabase.com]

- 5. pubs.acs.org [pubs.acs.org]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Molecular weight and formula of 1-Cyclopentene-1-carboxaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1583906#molecular-weight-and-formula-of-1-cyclopentene-1-carboxaldehyde\]](https://www.benchchem.com/product/b1583906#molecular-weight-and-formula-of-1-cyclopentene-1-carboxaldehyde)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com